1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one

Description

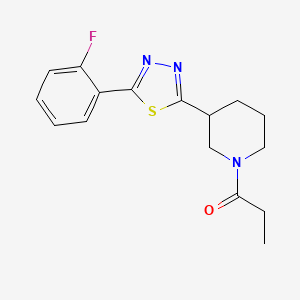

The compound 1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one features a 1,3,4-thiadiazole core substituted with a 2-fluorophenyl group at position 3. A piperidine ring is attached at position 2 of the thiadiazole, and the piperidine nitrogen is further functionalized with a propan-1-one group. This structure combines electron-deficient heterocycles (thiadiazole) with fluorine-enhanced aromaticity and a ketone moiety, which may enhance bioavailability and target binding.

Properties

IUPAC Name |

1-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3OS/c1-2-14(21)20-9-5-6-11(10-20)15-18-19-16(22-15)12-7-3-4-8-13(12)17/h3-4,7-8,11H,2,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPXTTNTUQFLEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC(C1)C2=NN=C(S2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one typically involves multiple steps. One common route includes the formation of the thiadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the fluorophenyl group. The piperidine moiety is then attached via nucleophilic substitution reactions. The final step involves the addition of the propanone group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated systems are often employed to streamline the process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds with a similar structure to 1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one may exhibit neuroprotective properties. The thiadiazole moiety is known for its ability to interact with various neurotransmitter systems. For instance, studies have shown that derivatives can act on muscarinic acetylcholine receptors (mAChRs), which are implicated in Alzheimer's disease and other cognitive disorders .

Case Study:

A study exploring the efficacy of similar thiadiazole derivatives demonstrated significant improvements in cognitive function in animal models of Alzheimer's disease through modulation of cholinergic signaling pathways .

Antimicrobial Activity

Thiadiazole derivatives have been reported to possess antimicrobial properties against various pathogens. The compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways makes it a candidate for further investigation.

Case Study:

Research into related compounds has shown promising results against Mycobacterium tuberculosis, indicating that modifications to the thiadiazole structure can enhance activity against resistant strains .

Anticancer Properties

There is emerging evidence that compounds containing thiadiazole rings may exhibit anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. The fluorinated phenyl group may enhance these effects by improving binding affinity to target proteins.

Case Study:

In vitro studies have demonstrated that certain thiadiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis via mitochondrial pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The development of analogs with varied substituents can be crucial for optimizing pharmacological properties.

| Synthesis Step | Description |

|---|---|

| Step 1 | Synthesis of thiadiazole core via condensation reactions. |

| Step 2 | Introduction of piperidine through nucleophilic substitution. |

| Step 3 | Fluorination at the phenyl ring to enhance biological activity. |

Mechanism of Action

The mechanism of action of 1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The fluorophenyl group and thiadiazole ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

1,3,4-Oxadiazole Derivatives

Compounds such as 3-[5-(2-acetoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-phenoxyphenyl)propan-1-one () replace the thiadiazole sulfur with oxygen.

Thiazolidinone-Thiadiazole Hybrids

3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one () incorporates a thiazolidinone ring fused to the thiadiazole. The 4-fluorophenyl group (vs. 2-fluorophenyl in the target compound) and methoxyphenyl substitution may enhance lipophilicity and CNS penetration, though biological data are unspecified .

Fluorophenyl Substitution Patterns

The position of fluorine on the phenyl ring significantly influences bioactivity:

- 2-Fluorophenyl (target compound): Electron-withdrawing effects may enhance metabolic stability and receptor binding.

- 4-Fluorophenyl: Seen in 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea (), this substitution improved anticonvulsant activity (ED50 = 0.65 μmol/kg) compared to non-fluorinated analogs .

- 3-Fluorophenyl : In 1-(5-((2-(2,4-difluorophenyl)...)-3-(3-fluorophenyl)urea (8g) (), the meta-fluorine contributed to antifungal activity, though potency was lower than difluorophenyl analogs .

Piperidine and Ketone Functionalization

- Piperidine Modifications: N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives () replace the propanone with a benzamide group. These compounds showed acetylcholinesterase inhibitory activity, suggesting the piperidine-thiadiazole scaffold is versatile for CNS targets . 1-(4-chlorophenyl)-N-(5-((4-(piperidin-1-yl)but-2-yn-1-yl)thio)-1,3,4-thiadiazol-2-yl)methanimine () uses an alkyne-linked piperidine, enhancing antibacterial activity due to increased membrane permeability .

- Ketone vs. Urea Groups: The target compound’s propan-1-one group may improve solubility compared to urea derivatives like 1-(5-((2-(2,4-difluorophenyl)...)-3-(3-fluorophenyl)urea ().

Biological Activity

The compound 1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one , a derivative of the 1,3,4-thiadiazole class, has garnered attention in pharmacological research due to its potential biological activities. The thiadiazole moiety is known for various therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C16H20FN3S

- Molecular Weight : 317.41 g/mol

- CAS Number : Not explicitly stated but related to derivatives in the literature.

Anticancer Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance:

- In vitro studies demonstrated that compounds containing the 1,3,4-thiadiazole ring showed potent growth inhibitory activity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds were notably low, indicating strong antiproliferative effects .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Thiadiazole Derivative I | MCF-7 | 0.28 | G2/M phase arrest |

| Thiadiazole Derivative II | HepG2 | 9.6 | Down-regulation of MMP2 and VEGFA |

Antimicrobial Activity

The antimicrobial properties of thiadiazoles have also been extensively studied. Compounds with the thiadiazole scaffold have shown activity against both Gram-positive and Gram-negative bacteria:

- A study highlighted that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin .

| Compound | Bacteria Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | S. aureus (Gram-positive) | 32.6 | |

| Compound B | E. coli (Gram-negative) | 47.5 |

The mechanisms by which these compounds exert their biological effects are multifaceted:

- Anticancer Mechanisms : The anticancer activity is often attributed to cell cycle arrest and induction of apoptosis in cancer cells. For example, certain derivatives selectively inhibit kinesin spindle protein (KSP), leading to disrupted mitosis in cancer cells .

- Antimicrobial Mechanisms : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways within microbial cells .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical and laboratory settings:

- Study on MCF-7 Cells : A series of synthesized thiadiazole derivatives were tested against MCF-7 cells, revealing that modifications to the piperidine ring significantly enhanced cytotoxicity.

- Antimicrobial Screening : A comprehensive screening of various thiadiazole derivatives showed promising results against multiple bacterial strains, with some compounds outperforming traditional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.